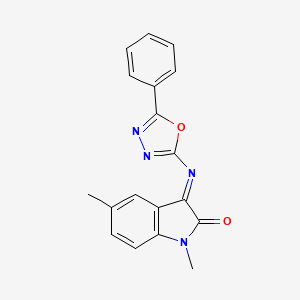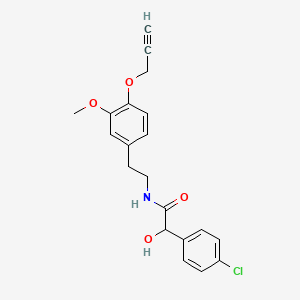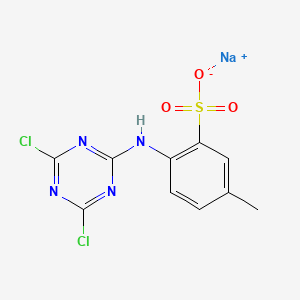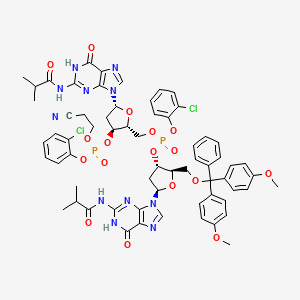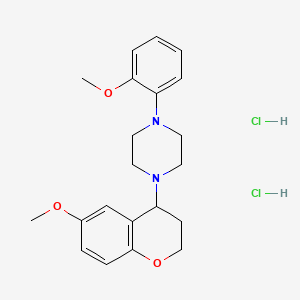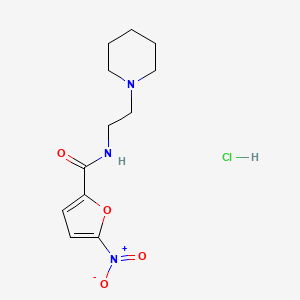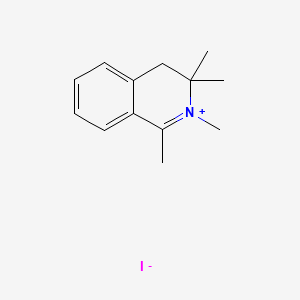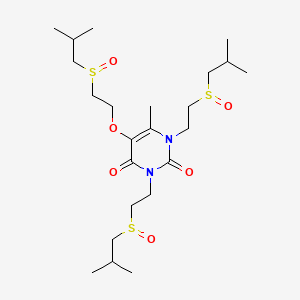
1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil is a complex organic compound with a unique structure that includes multiple isobutylsulfinylethyl groups attached to a uracil core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil typically involves multiple steps, starting with the preparation of the uracil core. The isobutylsulfinylethyl groups are then introduced through a series of reactions, including alkylation and sulfoxidation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil can undergo various chemical reactions, including:
Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfinyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl groups results in the formation of sulfonyl derivatives, while reduction can yield the corresponding hydrocarbons.
Scientific Research Applications
1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation and function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil: Similar structure but with a hydroxyl group instead of an isobutylsulfinylethoxy group.
1,3-Bis(phenylthio)propan-2-one: Contains phenylthio groups instead of isobutylsulfinylethyl groups.
Uniqueness
1,3-Bis(isobutylsulfinylethyl)-5-isobutylsulfinylethoxy-6-methyluracil is unique due to its multiple isobutylsulfinylethyl groups, which provide distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and reactivity, making it valuable for various applications.
Properties
CAS No. |
180274-08-2 |
|---|---|
Molecular Formula |
C23H42N2O6S3 |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
6-methyl-5-[2-(2-methylpropylsulfinyl)ethoxy]-1,3-bis[2-(2-methylpropylsulfinyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H42N2O6S3/c1-17(2)14-32(28)11-8-24-20(7)21(31-10-13-34(30)16-19(5)6)22(26)25(23(24)27)9-12-33(29)15-18(3)4/h17-19H,8-16H2,1-7H3 |
InChI Key |
LUJVTYFNHWTTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C)OCCS(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


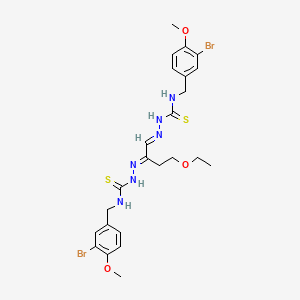
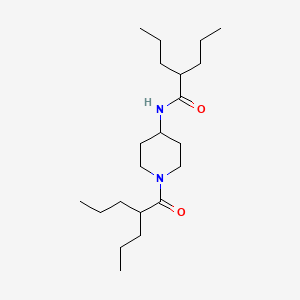
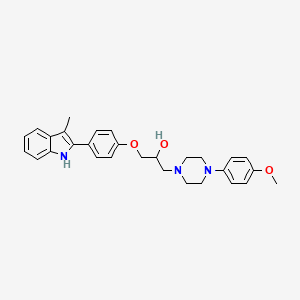

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)
